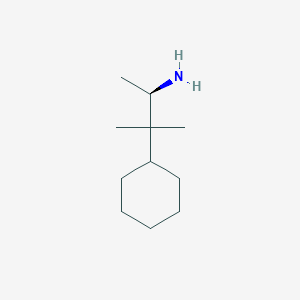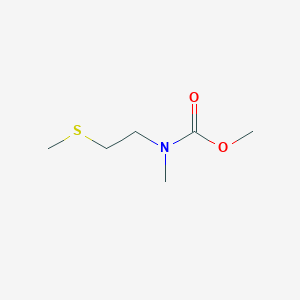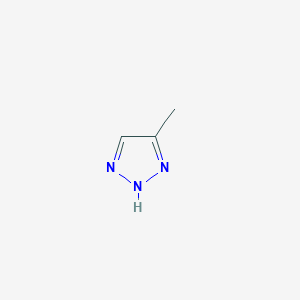
4-甲基-1H-1,2,3-三唑
描述
4-Methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its stability and versatility in various chemical reactions and applications. Triazoles, including 4-methyl-1H-1,2,3-triazole, are known for their aromatic character, strong dipole moment, and hydrogen bonding ability .
科学研究应用
4-Methyl-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
作用机制
Target of Action
4-Methyl-1H-1,2,3-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction with biological targets allows it to exhibit versatile biological activities.
Mode of Action
For instance, some triazoles have been found to inhibit the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The specific interaction of 4-Methyl-1H-1,2,3-triazole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Triazole compounds in general have been found to affect a wide range of biochemical pathways due to their interaction with various enzymes and receptors . For instance, some triazoles have been found to inhibit the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes . The inhibition of these enzymes disrupts the synthesis of ergosterol, affecting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
Triazole compounds in general are known for their high chemical stability, which could potentially influence their adme properties
Result of Action
Triazole compounds in general have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazoles can have a significant impact at the molecular and cellular level.
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of a compound
生化分析
Biochemical Properties
They can mimic an E or a Z amide bond, which allows them to interact with a variety of enzymes and receptors .
Cellular Effects
Other 1,2,3-triazole derivatives have been found to exhibit antiproliferative activity, suggesting that they may influence cell function .
Temporal Effects in Laboratory Settings
1,2,3-triazoles are generally stable under a variety of conditions .
Metabolic Pathways
1,2,3-triazoles are known to interact with a variety of enzymes and receptors .
Transport and Distribution
1,2,3-triazoles are known to bind to various biomolecules, which could potentially influence their localization or accumulation .
Subcellular Localization
1,2,3-triazoles are known to bind to various biomolecules, which could potentially direct them to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-1,2,3-triazole can be achieved through several methods, including:
Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of an azide with an alkyne to form the triazole ring.
Metal-Catalyzed 1,3-Dipolar Cycloaddition: Similar to the Huisgen method, this approach uses metal catalysts such as copper or ruthenium to facilitate the cycloaddition reaction.
Strain-Promoted Azide-Alkyne Cycloaddition: This method does not require a metal catalyst and is driven by the strain in the alkyne, which promotes the cycloaddition with the azide.
Metal-Free Synthesis: This approach involves the use of organic catalysts or other non-metallic reagents to achieve the cycloaddition reaction.
Industrial Production Methods
Industrial production of 4-methyl-1H-1,2,3-triazole typically involves large-scale application of the Huisgen 1,3-dipolar cycloaddition due to its efficiency and high yield. The reaction conditions are optimized to ensure safety and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
4-Methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced triazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different nitrogen atom positions in the ring.
Benzotriazole: Contains a benzene ring fused to the triazole ring, offering different chemical and physical properties.
Tetrazole: Contains four nitrogen atoms in the ring, providing unique reactivity compared to triazoles.
Uniqueness
4-Methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its stability under various conditions make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4-methyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-16-8 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



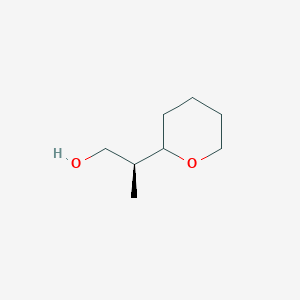

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/new.no-structure.jpg)
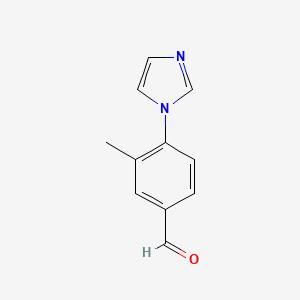
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)
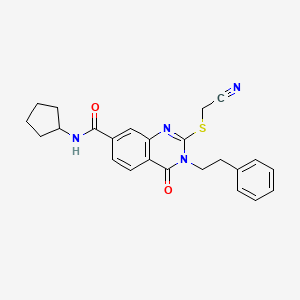
![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)
